molecular formula C48H35N13O17S3 B12783600 Benzenesulfonic acid, 2,2'-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro- CAS No. 72139-02-7

Benzenesulfonic acid, 2,2'-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-

Cat. No.: B12783600
CAS No.: 72139-02-7
M. Wt: 1162.1 g/mol
InChI Key: PRNVAEQAPFSUFF-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) is a complex organic compound. It is characterized by its multiple azo groups and nitro substituents, making it a significant compound in various chemical applications. This compound is often used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) involves multiple steps. The process typically starts with the sulfonation of benzene, followed by the introduction of azo groups through diazotization and coupling reactions. The nitro groups are introduced via nitration reactions. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation, nitric acid for nitration, and reducing agents like sodium dithionite for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted compounds, and modified azo compounds, each with distinct properties and applications.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and interactions with other molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.

    Azo compounds: Molecules with similar azo groups but different aromatic rings.

    Nitro compounds: Compounds with similar nitro groups but different overall structures.

Uniqueness

Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) is unique due to its combination of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and pigments with specific color properties.

Properties

CAS No.

72139-02-7

Molecular Formula

C48H35N13O17S3

Molecular Weight

1162.1 g/mol

IUPAC Name

2-[4-[[2-hydroxy-4-[5-hydroxy-2,4-bis[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C48H35N13O17S3/c62-44-21-33(13-17-37(44)56-53-30-7-1-27(2-8-30)49-38-18-14-34(59(64)65)22-46(38)79(70,71)72)52-41-26-45(63)43(58-55-32-11-5-29(6-12-32)51-40-20-16-36(61(68)69)24-48(40)81(76,77)78)25-42(41)57-54-31-9-3-28(4-10-31)50-39-19-15-35(60(66)67)23-47(39)80(73,74)75/h1-26,49-52,62-63H,(H,70,71,72)(H,73,74,75)(H,76,77,78)

InChI Key

PRNVAEQAPFSUFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC4=CC(=C(C=C4N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)O)N=NC7=CC=C(C=C7)NC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)O)O)O

Origin of Product

United States

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